4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-12-15(24)22(17)16(19-18-12)25-11-14(23)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6H,7-11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAOWNXGOLGYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step reactions. One common route includes the following steps:
Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a coupling reaction with a suitable piperazine derivative.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Final Amination: The amino group is introduced in the final step, typically through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: Used in the development of advanced materials due to its unique structural properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Similar triazine structure but lacks the piperazine and sulfanyl groups.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}: Contains a triazole ring instead of a piperazine moiety.
Uniqueness
4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring, piperazine moiety, and sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazine core with various substituents that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 319.41 g/mol. The presence of the piperazine moiety is particularly noteworthy as it is often associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The compound may exhibit similar effects due to its structural similarities.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Mild Inhibition |
Anticancer Activity
The anticancer potential of triazine derivatives has been well-documented. For example, related compounds have been shown to inhibit the growth of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.
- Cell Cycle Arrest : Compounds may interfere with the normal progression of the cell cycle in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Effects : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of structural modifications in enhancing efficacy against resistant strains .
- Anticancer Screening : Another research focused on a library of triazine derivatives showed promising results against multiple cancer cell lines, indicating that modifications at the piperazine position could enhance cytotoxicity .
Q & A
Q. What are the critical steps in synthesizing 4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one?
- Methodological Answer : The synthesis typically involves: (i) Formation of the triazinone core via cyclization of thiourea intermediates under reflux conditions. (ii) Introduction of the sulfanyl group using a 2-chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) . (iii) Coupling with 4-phenylpiperazine via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C . Key reagents and catalysts (e.g., Pd-based catalysts for coupling reactions) should be selected based on yield optimization studies .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH groups in the triazinone ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve ambiguities in stereochemistry .
Q. How should researchers assess the compound’s stability during storage?
- Methodological Answer :
- Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C, 40°C; humidity: 60–75% RH) over 1–6 months.
- Monitor degradation via HPLC at regular intervals to quantify impurities. Use UV-Vis spectroscopy to detect changes in chromophore groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of sulfanyl-triazinone derivatives?
- Methodological Answer :
- Solvent Selection : Use DMF or acetonitrile to enhance solubility and reduce side reactions .
- Catalyst Screening : Test Pd/C or CuI for coupling efficiency; adjust catalyst loading (0.5–5 mol%) to balance cost and yield .
- Temperature Gradients : Perform reactions under controlled heating (60–100°C) with reflux to improve selectivity .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-amino-triazinones in ) to identify anomalous signals .
- DFT Calculations : Use density functional theory (DFT) to simulate NMR spectra and validate experimental data against computational models .
Q. How can computational methods validate the 3D conformation of this compound for target-binding studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazinone-binding pockets).
- MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity against neurological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric substrates .
- Cellular Uptake Studies : Use SH-SY5Y neuroblastoma cells with LC-MS/MS quantification to measure intracellular concentrations .
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the phenylpiperazine moiety (e.g., halogenation, methoxy substitutions) and evaluate changes in bioactivity .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (HOMO/LUMO) and steric parameters (logP) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
